spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine];hydrochloride
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Overview
Description
Spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine];hydrochloride is a compound that features a spirocyclic structure, where a naphthalene moiety is fused to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine];hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a naphthalene derivative with a piperidine precursor under acidic conditions to facilitate the cyclization process. The reaction is often carried out in the presence of a strong acid such as hydrochloric acid, which not only promotes the cyclization but also results in the formation of the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine];hydrochloride may involve large-scale batch reactions using similar cyclization techniques. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and concentration of reagents. The final product is typically purified through crystallization or recrystallization to obtain the hydrochloride salt in a pure form.
Chemical Reactions Analysis
Types of Reactions
Spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine];hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce any unsaturated bonds present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine];hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine];hydrochloride exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. The spirocyclic structure may confer unique binding properties, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,2’-quinazoline]-2,4’-dione: Another spirocyclic compound with potential medicinal applications.
Spiro[indoline-3,5’-pyrrolo[1,2-c]thiazole]-6’,6’(1’H)-dicarbonitrile: Known for its high affinity for specific biological targets.
4-Spiro-[3-phthalide]piperidine hydrochloride: A structurally related compound with similar synthetic and biological properties.
Uniqueness
Spiro[2,3-dihydro-1H-naphthalene-4,3’-piperidine];hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and synthetic methodologies.
Properties
IUPAC Name |
spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine];hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N.ClH/c1-2-7-13-12(5-1)6-3-8-14(13)9-4-10-15-11-14;/h1-2,5,7,15H,3-4,6,8-11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGOOHFHUZEEKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)CCCNC3.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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